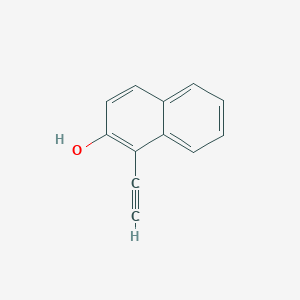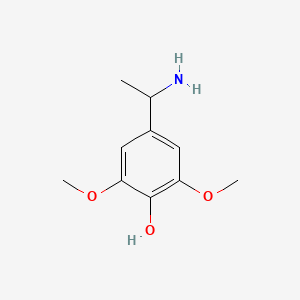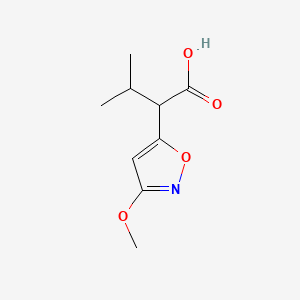
2-(3-Methoxyisoxazol-5-YL)-3-methyl-butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyisoxazol-5-YL)-3-methyl-butanoic acid is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety. Isoxazoles are significant in medicinal chemistry due to their presence in many commercially available drugs
準備方法
The synthesis of 2-(3-Methoxyisoxazol-5-YL)-3-methyl-butanoic acid can be achieved through various synthetic routes. One common method involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide . This reaction is typically catalyzed by metals such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . The reaction conditions often involve temperatures around 80°C and the use of catalysts like 18-crown-6 and K₂CO₃ .
化学反応の分析
2-(3-Methoxyisoxazol-5-YL)-3-methyl-butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can react with alkynes in the presence of catalysts to form isoxazole-linked glyco-conjugates . Common reagents used in these reactions include 4-toluenesulfonyl chloride and ethoxycarbonyl formonitrile oxide . The major products formed from these reactions are ester-functionalized isoxazoles .
科学的研究の応用
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Its core structure is found in many drugs, such as sulfamethoxazole, which acts as an antibiotic .
作用機序
The mechanism of action of 2-(3-Methoxyisoxazol-5-YL)-3-methyl-butanoic acid involves its interaction with various molecular targets and pathways. For example, isoxazole derivatives have been shown to bind efficiently with GABA and glutamate receptors . The compound’s effects are mediated through these interactions, which can influence various biological processes.
類似化合物との比較
2-(3-Methoxyisoxazol-5-YL)-3-methyl-butanoic acid can be compared with other similar compounds such as 3-(3-methoxyisoxazol-5-yl)propanoic acid and haloisoxazoles . These compounds share the isoxazole core but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H13NO4 |
|---|---|
分子量 |
199.20 g/mol |
IUPAC名 |
2-(3-methoxy-1,2-oxazol-5-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H13NO4/c1-5(2)8(9(11)12)6-4-7(13-3)10-14-6/h4-5,8H,1-3H3,(H,11,12) |
InChIキー |
QQLDRQAFIXCVFD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=CC(=NO1)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


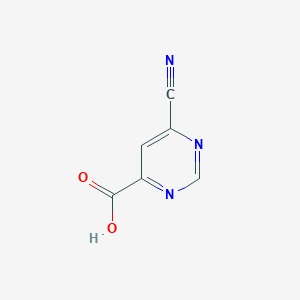

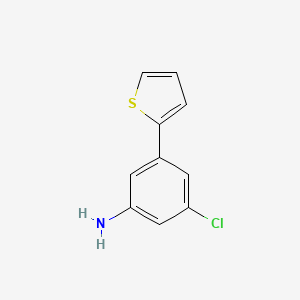
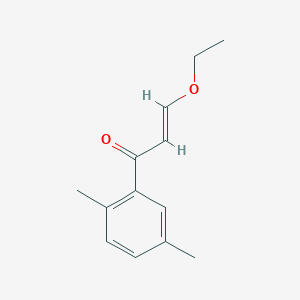
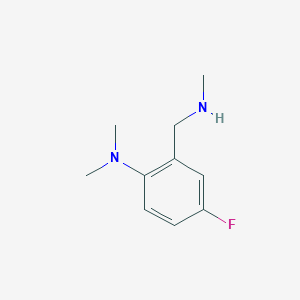

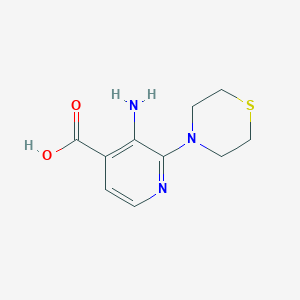

![{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol](/img/structure/B13619631.png)
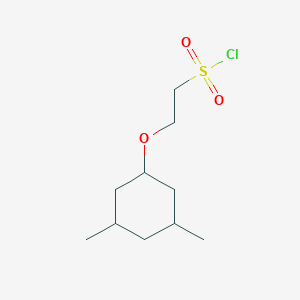
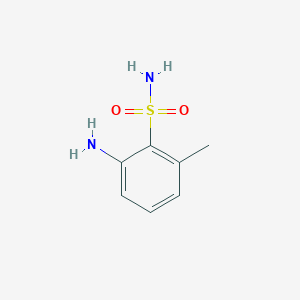
![4'-Methyl-[1,1'-bi(cyclohexane)]-1-carboxylic acid](/img/structure/B13619652.png)
